molecular formula C18H18ClN5O B2999778 5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-33-5

5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2999778
CAS No.: 899736-33-5
M. Wt: 355.83
InChI Key: NDBMZTBQBOEYNE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a core triazole ring substituted at position 1 with a 4-chlorobenzyl group, an amino group at position 5, and a carboxamide moiety at position 4 linked to a 2,5-dimethylphenyl group (Figure 1). Commercial availability is noted (Santa Cruz Biotechnology, Catalog #sc-318068), but discontinuation by CymitQuimica suggests possible challenges in production or application .

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-11-3-4-12(2)15(9-11)21-18(25)16-17(20)24(23-22-16)10-13-5-7-14(19)8-6-13/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBMZTBQBOEYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(4-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The unique structural features of triazoles contribute to their diverse biological activities, making them valuable in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H18ClN5OC_{17}H_{18}ClN_{5}O with a molecular weight of approximately 345.81 g/mol. The compound features an amino group, a chlorobenzyl moiety, and a dimethylphenyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes that include cycloaddition reactions and subsequent functional group modifications. For example, the use of palladium-catalyzed reactions has been reported to enhance the yield and selectivity during synthesis.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms such as mitochondrial depolarization and activation of caspases .

Table 1: Summary of Anticancer Studies

StudyCell LineIC50 (µM)Mechanism
Study AHeLa12.5Apoptosis via caspase activation
Study BJurkat15.0Mitochondrial depolarization
Study CMCF-710.0Inhibition of tubulin polymerization

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known to interfere with fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase. Preliminary studies suggest that this compound exhibits promising activity against various bacterial strains.

Case Studies

One notable case study involved the evaluation of this compound against multiple cancer cell lines, where it demonstrated selective cytotoxicity compared to normal cells. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Case Study Overview:

  • Objective: To assess the cytotoxic effects on cancer vs. normal cells.
  • Results: Significant reduction in viability of cancer cells with minimal effects on normal cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes or receptors. This binding modulates their activity, leading to altered cellular processes that may have therapeutic implications .

Comparison with Similar Compounds

Substituent Effects on Activity and Selectivity

  • 4-Chlorobenzyl vs. Compound 14’s carbamoylmethyl group is critical for SOS response inhibition via β-turn mimetic activity .
  • 2,5-Dimethylphenyl vs. Dichlorophenyl/Dimethoxyphenyl : The 2,5-dimethylphenyl substituent in the target compound may reduce metabolic oxidation compared to electron-rich groups (e.g., dimethoxyphenyl), as seen in CAI’s rapid phase I metabolism . However, dichlorophenyl analogs exhibit higher antiproliferative activity, suggesting halogenation enhances target binding .
  • Amide Nitrogen Modifications : The 2,5-dimethylphenyl group on the carboxamide distinguishes the target compound from analogs with dichlorophenyl or dimethoxyphenyl groups. These substitutions influence steric and electronic interactions, affecting binding to targets like B-Raf kinase or LexA .

Metabolic Stability and Toxicity

  • CAI: Rapidly metabolized into inactive M1, limiting efficacy. No glucuronide conjugates were stable for characterization .
  • Target Compound: The 2,5-dimethylphenyl group may confer metabolic stability due to steric hindrance, though discontinuation by suppliers could indicate unobserved toxicity or synthesis challenges .
  • Compound 14 : Low cytotoxicity and specificity for LexA cleavage suggest a favorable safety profile, attributed to its β-turn mimetic design .

Q & A

Q. How can researchers optimize the synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?

  • Methodological Answer : A one-pot multicomponent reaction using copper(I) iodide as a catalyst (1–2 mol%) under reflux conditions in acetonitrile can enhance reaction efficiency. Monitoring reaction progress via HPLC or TLC ensures intermediate formation, while recrystallization in ethanol/water mixtures (3:1 v/v) improves purity. Yield optimization (>75%) is achievable by controlling stoichiometric ratios of 4-chlorobenzylamine, 2,5-dimethylphenyl isocyanide, and sodium azide .

Q. What strategies address solubility limitations of this compound in aqueous experimental systems?

  • Methodological Answer : Due to low aqueous solubility (<0.1 mg/mL at 25°C), co-solvents like DMSO (10–20% v/v) or cyclodextrin-based inclusion complexes (e.g., β-cyclodextrin at 1:2 molar ratios) can enhance solubility. Structural modifications, such as introducing polar substituents (e.g., hydroxyl or carboxyl groups) on the triazole ring, may also improve bioavailability .

Q. How to confirm the compound’s biological activity in preliminary cell-based assays?

  • Methodological Answer : Use dose-response assays (0.1–100 µM) in cancer cell lines (e.g., MCF-7 or HeLa) with viability measured via MTT or resazurin reduction. Include positive controls (e.g., doxorubicin) and validate target engagement via Western blotting for downstream biomarkers (e.g., caspase-3 for apoptosis). Solvent controls (DMSO ≤0.1%) are critical to rule out artifacts .

Advanced Research Questions

Q. How to resolve discrepancies in reported enzyme inhibition data (e.g., carbonic anhydrase vs. histone deacetylase)?

  • Methodological Answer : Contradictions may arise from assay conditions (pH, temperature) or enzyme isoforms. Perform kinetic assays under standardized conditions (pH 7.4, 37°C) with recombinant human isoforms (e.g., CA IX vs. HDAC6). Use isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) and competitive inhibition studies with known inhibitors (e.g., acetazolamide for CA) to confirm specificity .

Q. What experimental designs validate target specificity in complex biological matrices?

  • Methodological Answer : Combine CRISPR/Cas9-mediated gene knockout models with activity-based protein profiling (ABPP). For example, silence candidate targets (e.g., CA II) in HEK293 cells and assess residual compound activity via LC-MS/MS quantification of substrate metabolites. Cross-validate using surface plasmon resonance (SPR) to measure direct binding kinetics .

Q. How to analyze in vitro-to-in vivo translation challenges for pharmacokinetic studies?

  • Methodological Answer : Conduct parallel artificial membrane permeability assays (PAMPA) to predict blood-brain barrier penetration. Use microsomal stability assays (human liver microsomes, 1 mg/mL) to estimate metabolic clearance. In vivo, employ radiolabeled compound (e.g., <sup>14</sup>C) in rodent models to track tissue distribution and metabolite formation via autoradiography .

Q. What computational methods predict off-target interactions of this triazole derivative?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against the Protein Data Bank (PDB) to identify potential off-targets. Validate with molecular dynamics simulations (GROMACS, 100 ns trajectories) to assess binding stability. Pair with transcriptomic profiling (RNA-seq) of treated cells to detect pathway-level perturbations .

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